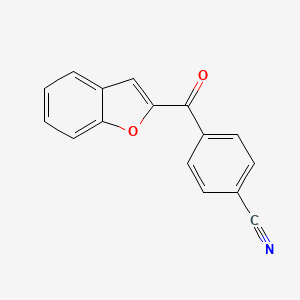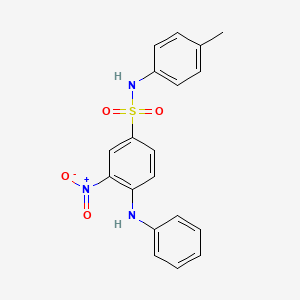
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aniline group, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of the aniline group, nitro group, and sulfonamide group is achieved through a series of nitration, sulfonation, and amination reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and aniline derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the aniline and sulfonamide groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-N-phenethylpiperidine: A precursor to fentanyl, known for its potent analgesic properties.
4-Anilino-3-nitrobenzenesulfonamide: A related compound with similar structural features but different functional groups.
Uniqueness
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
113644-21-6 |
|---|---|
Molecular Formula |
C19H17N3O4S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-anilino-N-(4-methylphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O4S/c1-14-7-9-16(10-8-14)21-27(25,26)17-11-12-18(19(13-17)22(23)24)20-15-5-3-2-4-6-15/h2-13,20-21H,1H3 |
InChI Key |
QXVWMVMKFXSCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


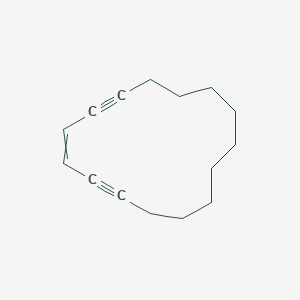
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
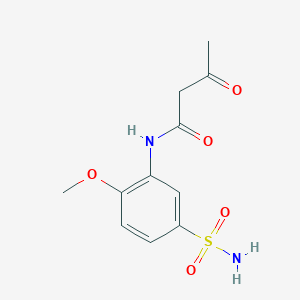
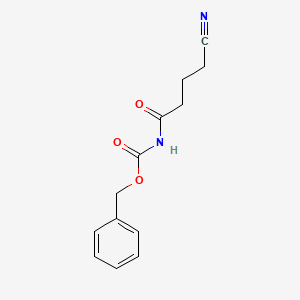
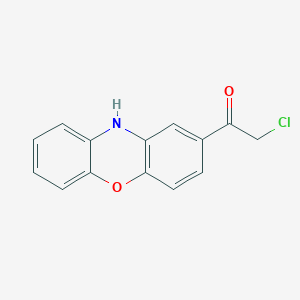
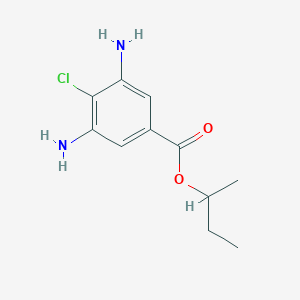
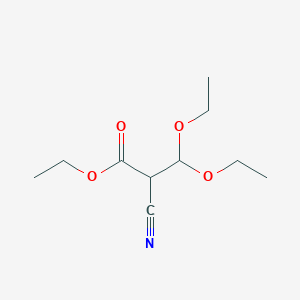
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
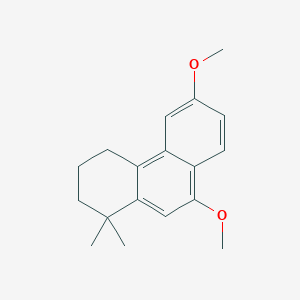
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
